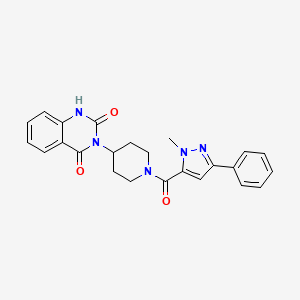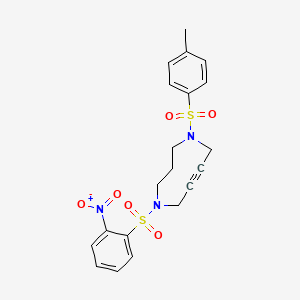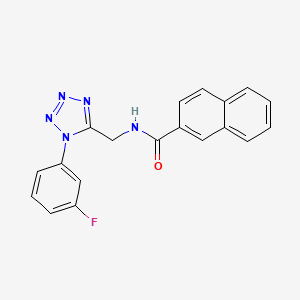![molecular formula C18H18ClN5O B2826941 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-39-6](/img/structure/B2826941.png)
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethylphenyl group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The chlorophenyl and ethylphenyl groups are introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is formed by reacting the triazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted triazoles.
Applications De Recherche Scientifique
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with various biological molecules, influencing pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
- Methyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The presence of both chlorophenyl and ethylphenyl groups in 5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from other triazole derivatives. These substituents contribute to its unique chemical properties and potential biological activities.
Propriétés
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-12-5-4-8-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-3-7-14(19)9-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMTYKNBHIUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2826865.png)



![4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2826871.png)
![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)


![2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2826878.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)
![2-(4-ethoxyphenyl)-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2826880.png)
